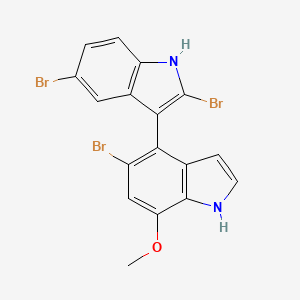
Rivularin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rivularin D2 is a naturally occurring compound found in the roots of the plant Scutellaria rivularis. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rivularin D2 involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound is achieved through large-scale extraction from Scutellaria rivularis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Rivularin D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted flavonoids, each with unique chemical and biological properties .
Scientific Research Applications
Rivularin D2 has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules and as a model compound for studying flavonoid chemistry.
Biology: It is used in studies investigating the biological activities of flavonoids, including their antioxidant, anti-inflammatory, and anticancer properties.
Medicine: this compound is being explored for its potential therapeutic effects in cancer treatment, particularly due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Rivularin D2 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Rivularin D2 is unique among flavonoids due to its specific structural features and biological activities. Similar compounds include:
Baicalein: Another flavonoid from Scutellaria species, known for its anticancer and anti-inflammatory properties.
Wogonin: A flavonoid with potent antioxidant and neuroprotective effects.
Chrysin: A flavonoid with anti-inflammatory and anticancer activities.
This compound stands out due to its distinct chemical structure and the specific pathways it targets, making it a promising candidate for further research and development.
Properties
CAS No. |
81387-85-1 |
|---|---|
Molecular Formula |
C17H11Br3N2O |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
2,5-dibromo-3-(5-bromo-7-methoxy-1H-indol-4-yl)-1H-indole |
InChI |
InChI=1S/C17H11Br3N2O/c1-23-13-7-11(19)14(9-4-5-21-16(9)13)15-10-6-8(18)2-3-12(10)22-17(15)20/h2-7,21-22H,1H3 |
InChI Key |
VKSCHBMXSQPJLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















